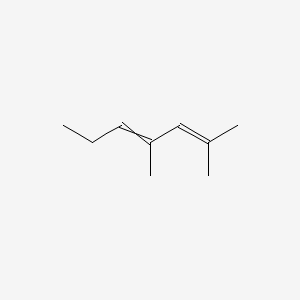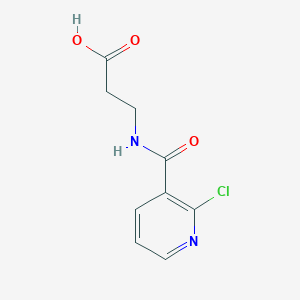
beta-ALANINE, N-(2-CHLORONICOTINOYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-ALANINE, N-(2-CHLORONICOTINOYL)-: is a compound that combines the properties of beta-alanine, a non-proteogenic amino acid, with a chloronicotinoyl group. Beta-alanine is known for its role in increasing muscle carnosine levels, which helps buffer pH in muscles during high-intensity exercise . The addition of the chloronicotinoyl group may impart unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of beta-ALANINE, N-(2-CHLORONICOTINOYL)- typically involves the reaction of beta-alanine with 2-chloronicotinic acid. The process may include steps such as esterification, followed by aminolysis. For instance, 2-chloronicotinic acid can be esterified with methanol to form 2-chloromethyl nicotinate, which is then reacted with beta-alanine in the presence of a catalyst to yield the desired compound .
Industrial Production Methods: Industrial production methods for beta-ALANINE, N-(2-CHLORONICOTINOYL)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Beta-ALANINE, N-(2-CHLORONICOTINOYL)- has several scientific research applications:
Chemistry: The compound is used in the synthesis of novel materials and as a building block for more complex molecules.
Biology: It is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enhancing muscle performance and reducing fatigue.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of beta-ALANINE, N-(2-CHLORONICOTINOYL)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in carnosine synthesis, enhancing muscle carnosine levels.
Pathways: It may influence metabolic pathways related to muscle performance and fatigue reduction by acting as a precursor to carnosine, which buffers pH in muscles during high-intensity exercise
Vergleich Mit ähnlichen Verbindungen
Beta-alanine: A naturally occurring beta-amino acid known for its role in carnosine synthesis.
2-Chloronicotinic acid: A chlorinated derivative of nicotinic acid used in various chemical syntheses.
Comparison: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- combines the properties of both beta-alanine and 2-chloronicotinic acid, making it unique. While beta-alanine primarily enhances muscle carnosine levels, the addition of the chloronicotinoyl group may impart additional chemical reactivity and potential biological effects .
Eigenschaften
CAS-Nummer |
76980-22-8 |
|---|---|
Molekularformel |
C9H9ClN2O3 |
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
3-[(2-chloropyridine-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-6(2-1-4-11-8)9(15)12-5-3-7(13)14/h1-2,4H,3,5H2,(H,12,15)(H,13,14) |
InChI-Schlüssel |
BKNIXAGNUBETPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
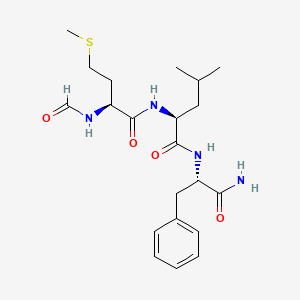
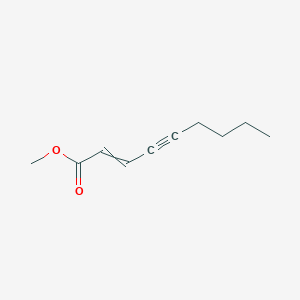
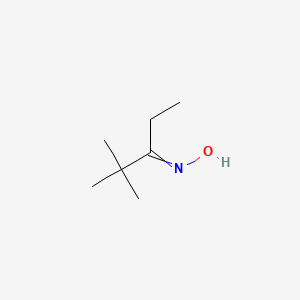
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
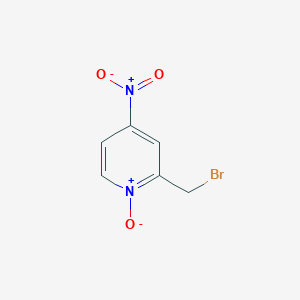
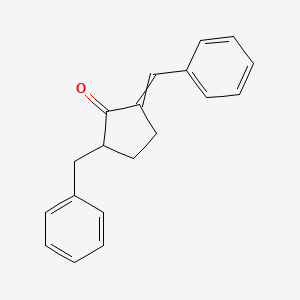
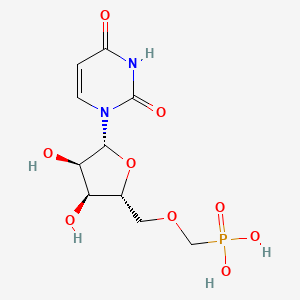

![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
